molecular formula C16H18N2O4 B5691003 (3,4-dimethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone

(3,4-dimethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone

Cat. No. B5691003
M. Wt: 302.32 g/mol
InChI Key: AJFKXHPWAUILQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3,4-dimethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone" often involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement, among others. For example, the synthesis of related benzylisoquinoline alkaloids and benzofuran derivatives involves complex reactions to introduce various functional groups and achieve the desired molecular architecture (Pudjiastuti et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal intricate details about the molecular conformation, bond lengths, and angles critical for understanding the compound's chemical behavior (Sokol et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. Studies often focus on their reactivity towards various chemical agents, the formation of complexes with metals, and their potential as catalysts or building blocks for more complex structures. For instance, reactions involving benzimidazole derivatives and their complexes with metals like copper and cobalt have been explored to understand their coordination chemistry and reactivity (Sokol et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide insight into how these compounds interact with their environment and can be manipulated for various applications. Crystallographic studies reveal the arrangement of molecules in the solid state and help predict the compound's stability, solubility, and reactivity (Venugopala et al., 2012).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-13-8-7-10(9-14(13)22-2)15(19)16-17-11-5-3-4-6-12(11)18(16)20/h7-9,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKXHPWAUILQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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